molecular formula C10H8FN5 B5379872 3-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]PROPANENITRILE

3-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]PROPANENITRILE

Cat. No.: B5379872
M. Wt: 217.20 g/mol
InChI Key: SNVDBFURCIFKET-UHFFFAOYSA-N
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Description

3-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile is a chemical compound that features a tetrazole ring substituted with a 2-fluorophenyl group and a propanenitrile group

Preparation Methods

The synthesis of 3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution with 2-Fluorophenyl Group: The tetrazole ring is then substituted with a 2-fluorophenyl group through a nucleophilic aromatic substitution reaction.

    Attachment of the Propanenitrile Group: Finally, the propanenitrile group is introduced via a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile include:

    3-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and binding properties.

    3-[5-(2-Bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile: The bromophenyl group provides different steric and electronic effects compared to the fluorophenyl group.

    3-[5-(2-Methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]propanenitrile: The methylphenyl group introduces different hydrophobic interactions and steric hindrance.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[5-(2-fluorophenyl)tetrazol-2-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5/c11-9-5-2-1-4-8(9)10-13-15-16(14-10)7-3-6-12/h1-2,4-5H,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVDBFURCIFKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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